4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide is a heterocyclic compound that contains an azetidine ring, a nitro group, and a sulfonamide group
Vorbereitungsmethoden
The synthesis of 4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The nitrobenzenesulfonamide moiety can be introduced through a nitration reaction followed by sulfonation. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The azetidine ring may also play a role in binding to specific targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity. The uniqueness of this compound lies in its combination of the azetidine ring, nitro group, and sulfonamide group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N4O4S |
---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
4-(azetidin-3-ylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N4O4S/c10-18(16,17)7-1-2-8(9(3-7)13(14)15)12-6-4-11-5-6/h1-3,6,11-12H,4-5H2,(H2,10,16,17) |
InChI-Schlüssel |
NFOGWJQOTTWPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.